[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454818
InChI: InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1
SMILES: CN(C)C1CCCN(C1)CCN
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine

CAS No.:

Cat. No.: VC13454818

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine -

Specification

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
IUPAC Name (3S)-1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine
Standard InChI InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1
Standard InChI Key HVJQRDFTSFUPFY-VIFPVBQESA-N
Isomeric SMILES CN(C)[C@H]1CCCN(C1)CCN
SMILES CN(C)C1CCCN(C1)CCN
Canonical SMILES CN(C)C1CCCN(C1)CCN

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

  • IUPAC Name: (3S)-1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine

  • CAS Number: 1354007-29-6

  • SMILES: CN(C)[C@H]1CCCN(C1)CCN

  • Stereochemistry: The (S)-configuration at C3 is critical for its biological interactions (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₂₁N₃
Molecular Weight171.28 g/mol
DensityNot reported-
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated ~1.5 (calculated)

Spectroscopic Characterization

  • NMR: Key signals include a singlet for dimethylamine protons (δ ~2.2 ppm) and multiplets for piperidine and aminoethyl groups .

  • Mass Spectrometry: ESI+ shows a prominent [M+H]⁺ peak at m/z 171.28.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via asymmetric reductive amination or nucleophilic substitution using chiral precursors:

  • Chiral Triflate Intermediate: (S)-2-hydroxypropionate is converted to a triflate ester, which undergoes SN2 displacement with 3-Boc-aminopiperidine, followed by deprotection .

  • Reductive Amination: Tropinone derivatives are reductively aminated with dimethylamine and 2-aminoethyl groups, preserving stereochemistry .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Triflate FormationTf₂O, Pyridine, DCM, 0°C85–90%
Nucleophilic Substitution3-Boc-aminopiperidine, TEA, −50°C74–84%
DeprotectionTFA in DCM>90%

Stereochemical Control

  • Chiral Resolution: Chiral HPLC or enzymatic resolution ensures enantiopurity (>90% ee) .

  • Catalytic Asymmetric Hydrogenation: Nickel or ruthenium catalysts achieve high enantioselectivity (dr > 20:1) .

ActivityPa (Probability)
Neurotransmitter uptake inhibition0.72
Antineurotic0.68
Antiparkinsonian0.65
Membrane stabilization0.58

Therapeutic Applications

  • Neurological Disorders: High affinity for σ receptors and imidazoline receptors suggests utility in anxiety, depression, or neurodegenerative diseases .

  • Oncology: Analogs with similar scaffolds exhibit apoptosis induction via caspase-3 activation (Pa = 0.56) .

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